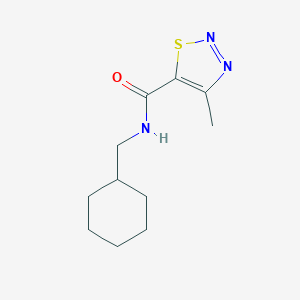
3-Chloro-6-(4-fluorophenyl)pyridazine
Übersicht
Beschreibung
“3-Chloro-6-(4-fluorophenyl)pyridazine” is a heterocyclic organic compound . It has a molecular weight of 208.62 . This compound is part of the pyridazine family, which are heterocycles that contain two adjacent nitrogen atoms . Pyridazine derivatives have attracted considerable attention due to their various biological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Molecular Structure Analysis
The molecular structure of “3-Chloro-6-(4-fluorophenyl)pyridazine” is represented by the InChI code 1S/C10H6ClFN2/c11-10-6-5-9(13-14-10)7-1-3-8(12)4-2-7/h1-6H . This indicates the presence of 10 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 nitrogen atoms in the molecule .
Physical And Chemical Properties Analysis
“3-Chloro-6-(4-fluorophenyl)pyridazine” is a powder with a melting point of 161-163 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Biological Properties : Pyridazine derivatives, including 3-Chloro-6-(4-fluorophenyl)pyridazine, have shown significant biological properties like anti-tumor and anti-inflammatory activities. Their structures have been characterized by various techniques, and their pharmacological potential has been highlighted in several studies (Sallam et al., 2021).
Versatile Precursors for Heterocyclic Systems : Certain derivatives of 3-Chloro-6-(4-fluorophenyl)pyridazine have been identified as valuable precursors for synthesizing a wide range of heterocyclic systems, including those with potential pharmaceutical applications (Heinisch et al., 1994).
HIV Treatment Research : Derivatives of this compound have been investigated for their potential as human immunodeficiency virus type 1 reverse transcriptase inhibitors, showing the significance of this compound in antiviral research (Heinisch et al., 1996).
Anticancer, Antiangiogenic, and Antioxidant Properties : Some derivatives of 3-Chloro-6-(4-fluorophenyl)pyridazine have been synthesized and evaluated for their anticancer, antiangiogenic, and antioxidant properties, indicating their potential in cancer treatment and prevention (Kamble et al., 2015).
Interaction With Benzodiazepine Receptors : Certain derivatives have been found to bind strongly to peripheral-type benzodiazepine receptors, which could have implications in the development of new pharmaceuticals (Barlin et al., 1996).
Herbicidal Activities : Derivatives of this compound have shown significant herbicidal activities, indicating their potential use in agricultural applications (Xu et al., 2008).
Molecular Docking Studies : Studies have also included molecular docking against fungal pathogens, further broadening the scope of its applications in biotechnology and pharmaceutical research (Sallam et al., 2022).
Corrosion Inhibition : Research has shown the effectiveness of pyridazine derivatives in inhibiting the corrosion of metals, an important application in materials science and engineering (Mashuga et al., 2017).
Safety And Hazards
The safety information for “3-Chloro-6-(4-fluorophenyl)pyridazine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
3-chloro-6-(4-fluorophenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2/c11-10-6-5-9(13-14-10)7-1-3-8(12)4-2-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFFDJDAWPESSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423656 | |
| Record name | 3-chloro-6-(4-fluorophenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(4-fluorophenyl)pyridazine | |
CAS RN |
66548-52-5 | |
| Record name | 3-chloro-6-(4-fluorophenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-6-(4-fluorophenyl)pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




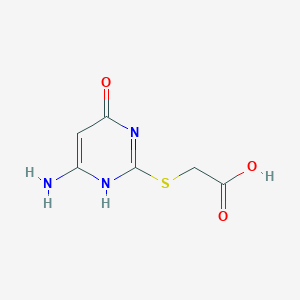
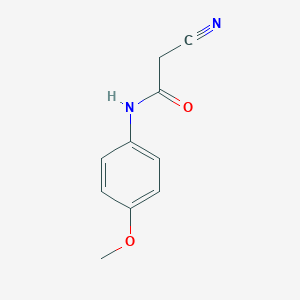

![Ethanol, 2,2'-[(3-nitrophenyl)imino]bis-](/img/structure/B181940.png)



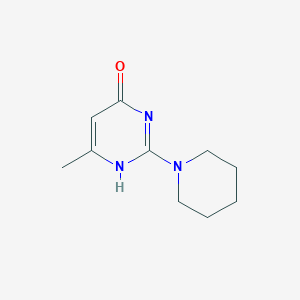
![3-Methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B181949.png)

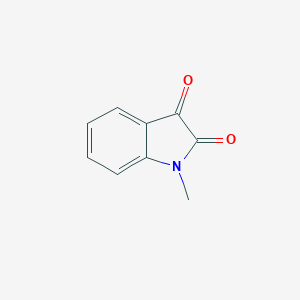
![7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B181953.png)
